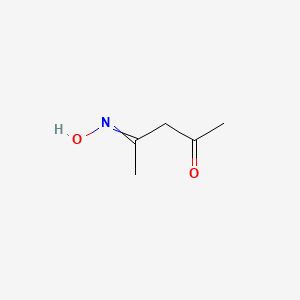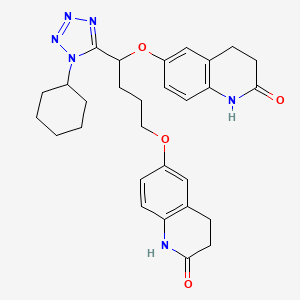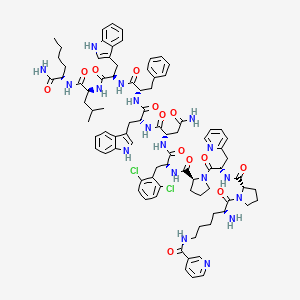
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,9,Nle11)-Substance P
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,9,Nle11)-Substance P is a synthetic peptide derivative of Substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation. This compound is designed to enhance the stability and bioactivity of the original peptide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,9,Nle11)-Substance P typically involves solid-phase peptide synthesis (SPPS). The process includes:
Coupling Reactions: Sequential addition of protected amino acids to a resin-bound peptide chain using coupling reagents like HBTU or DIC.
Deprotection: Removal of protecting groups using TFA or other suitable reagents.
Cleavage: Cleavage of the peptide from the resin using a cleavage cocktail containing TFA, scavengers, and water.
Industrial Production Methods
Industrial production may involve large-scale SPPS with automated peptide synthesizers, ensuring high purity and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tryptophan and methionine residues.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkylating agents, acylating agents.
Major Products Formed
Oxidation Products: Oxidized tryptophan derivatives, sulfoxides.
Reduction Products: Reduced disulfide bonds.
Substitution Products: Modified peptides with new functional groups.
科学研究应用
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques and optimization.
Biology
Neurobiology: Investigated for its role in modulating pain perception and inflammatory responses.
Cell Signaling: Studied for its effects on cell signaling pathways involving Substance P receptors.
Medicine
Drug Development: Potential therapeutic applications in pain management and anti-inflammatory treatments.
Diagnostics: Used in diagnostic assays to study Substance P receptor interactions.
Industry
Biotechnology: Employed in the development of peptide-based biotechnological applications.
作用机制
The compound exerts its effects by binding to Substance P receptors (neurokinin-1 receptors) on target cells. This binding activates intracellular signaling pathways, leading to various physiological responses, including pain transmission and inflammation. The modifications in the peptide enhance its stability and bioactivity, making it more effective in its interactions with receptors.
相似化合物的比较
Similar Compounds
Substance P: The original neuropeptide with similar biological functions.
Neurokinin A: Another neuropeptide with overlapping receptor interactions.
Modified Substance P Derivatives: Other synthetic derivatives with different modifications for enhanced stability or bioactivity.
Uniqueness
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,9,Nle11)-Substance P is unique due to its specific modifications, which include nicotinoylation and the introduction of pyridyl and dichloro-phenyl groups. These modifications enhance its stability, receptor binding affinity, and overall bioactivity compared to the original Substance P and other derivatives.
属性
分子式 |
C86H104Cl2N18O13 |
|---|---|
分子量 |
1668.8 g/mol |
IUPAC 名称 |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-pyridin-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(2,6-dichlorophenyl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C86H104Cl2N18O13/c1-4-5-30-64(75(91)108)97-77(110)65(40-50(2)3)98-79(112)67(42-53-48-95-62-31-11-9-25-56(53)62)100-78(111)66(41-51-21-7-6-8-22-51)99-80(113)68(43-54-49-96-63-32-12-10-26-57(54)63)101-82(115)70(46-74(90)107)102-81(114)69(45-58-59(87)27-17-28-60(58)88)103-83(116)73-34-20-39-106(73)86(119)71(44-55-24-13-15-36-93-55)104-84(117)72-33-19-38-105(72)85(118)61(89)29-14-16-37-94-76(109)52-23-18-35-92-47-52/h6-13,15,17-18,21-28,31-32,35-36,47-50,61,64-73,95-96H,4-5,14,16,19-20,29-30,33-34,37-46,89H2,1-3H3,(H2,90,107)(H2,91,108)(H,94,109)(H,97,110)(H,98,112)(H,99,113)(H,100,111)(H,101,115)(H,102,114)(H,103,116)(H,104,117)/t61-,64+,65+,66+,67-,68-,69-,70+,71+,72+,73+/m1/s1 |
InChI 键 |
IVOVCRLZVYBDAD-XCHUDMFJSA-N |
手性 SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC6=C(C=CC=C6Cl)Cl)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC8=CC=CC=N8)NC(=O)[C@@H]9CCCN9C(=O)[C@@H](CCCCNC(=O)C1=CN=CC=C1)N |
规范 SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC(=O)N)NC(=O)C(CC6=C(C=CC=C6Cl)Cl)NC(=O)C7CCCN7C(=O)C(CC8=CC=CC=N8)NC(=O)C9CCCN9C(=O)C(CCCCNC(=O)C1=CN=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


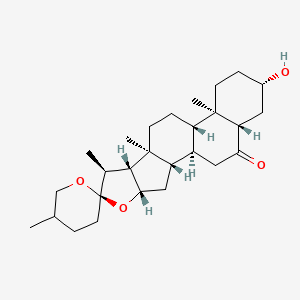

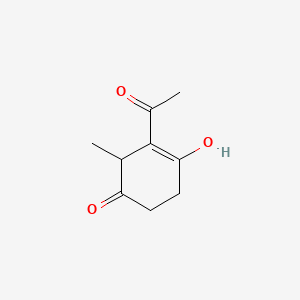
![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
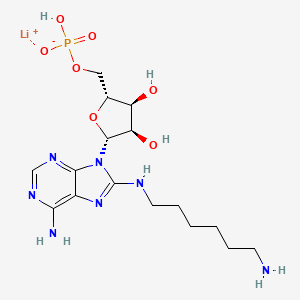
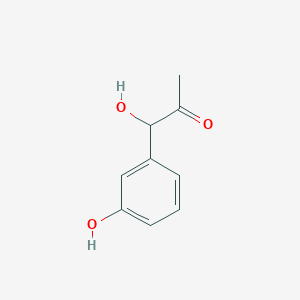

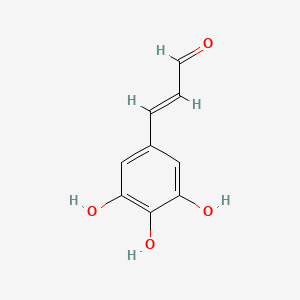

![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
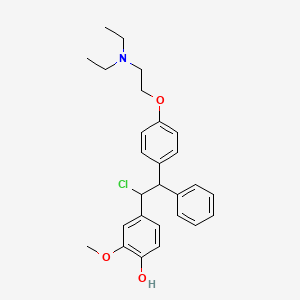
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)
